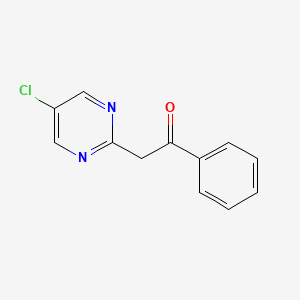

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone

Description

Properties

CAS No. |

112336-12-6 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

2-(5-chloropyrimidin-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C12H9ClN2O/c13-10-7-14-12(15-8-10)6-11(16)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

VJIBTSUIFDRLCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone typically involves the following steps:

Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of Phenylethanone Derivative: The chlorinated pyrimidine is then reacted with phenylethanone under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The phenylethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and phenylethanone group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Pharmacological Properties of Selected Analogs

Biological Activity

2-(5-Chloropyrimidin-2-yl)-1-phenylethanone, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 112336-12-6

- Molecular Formula: C12H10ClN2O

- Molecular Weight: 234.67 g/mol

The presence of the chloropyrimidine moiety is significant in influencing the compound's biological activity, particularly in enzyme inhibition and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies indicate that it may act as an inhibitor of specific enzymes, leading to alterations in metabolic pathways. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on enzymes, thereby modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties. In vitro tests showed that this compound could inhibit the growth of various bacterial strains, with notable effectiveness against Gram-positive bacteria.

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for skin whitening agents. A study evaluated the inhibitory effects of various pyrimidine derivatives on tyrosinase activity. The results indicated that this compound exhibited moderate inhibition comparable to standard inhibitors like kojic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 24.68 |

| Kojic Acid | 25.24 |

This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models.

| Compound | ED50 (mg/kg) |

|---|---|

| Indomethacin | 9.17 |

| This compound | 8.23 |

These findings support the hypothesis that this compound could be developed as an anti-inflammatory agent.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives for their biological activities. The study highlighted how structural modifications influenced their efficacy as enzyme inhibitors and antimicrobial agents. The findings reinforced the importance of the chloropyrimidine group in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for 2-(5-Chloropyrimidin-2-yl)-1-phenylethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-chloropyrimidine derivatives with phenacyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reaction, purification via column chromatography (Hexane/EtOAc gradients) and recrystallization (methanol) yields high-purity products . Optimization includes:

- Temperature control : Higher temperatures (≥90°C) improve reaction rates but may increase side products.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency.

Table 1 : Example Reaction Conditions and Yields

| Starting Material | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 5-Chloropyrimidine | DMF | 90 | K₂CO₃ | 69.4 | >98 |

| Phenacyl bromide | DMSO | 100 | TBAB | 75.2 | 97.5 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl signals (δ ~200 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the chloropyrimidine and phenyl ring spatial arrangement. Software like SHELXL refines structures, while ORTEP-3 visualizes thermal ellipsoids .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.05).

Note : Cross-validation between XRD bond lengths and DFT-calculated geometries resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How does the chloropyrimidinyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic attack. Mechanistic studies using DFT calculations reveal:

- Electronic effects : The Cl atom lowers the LUMO energy of the pyrimidine ring, facilitating attack by amines or thiols.

- Steric effects : Substitution at the 5-position minimizes steric hindrance compared to 2- or 4-substituted analogs.

Experimental validation involves tracking reaction kinetics (UV-Vis or HPLC) under varying pH and solvent polarity .

Q. What strategies can resolve discrepancies in crystallographic data interpretation for this compound?

- Methodological Answer : Discrepancies arise from twinning, disorder, or poor diffraction. Mitigation strategies include:

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios.

- Software tools : SHELXD for phase refinement and WinGX for symmetry checks reduce model bias .

- Validation : Cross-checking with Hirshfeld surface analysis and hydrogen-bonding networks ensures structural plausibility .

Case Study : A 2020 study resolved disorder in the phenyl ring using iterative refinement in SHELXL, achieving an R factor of <0.05 .

Q. How to design pharmacological studies to evaluate the biological activity of this compound, based on structural analogs?

- Methodological Answer : Structural analogs (e.g., arylpiperazine derivatives) guide assay design:

- In vitro screens : Test kinase inhibition (e.g., EGFR, JAK2) due to pyrimidine’s role in ATP-binding domains.

- In vivo models : Use neuropathic pain models (e.g., formalin-induced mice) with dose-response curves (10–100 mg/kg). Monitor latency changes in hot-plate tests and compare to controls .

- Safety profiling : Assess acute toxicity (LD₅₀) and organ-specific effects via histopathology.

Table 2 : Example Pharmacological Data from Analogs

| Compound | Target | IC₅₀ (µM) | In Vivo Efficacy (%) |

|---|---|---|---|

| Analog A (piperazine) | Neuropathic pain | 0.8 | 70 |

| Target compound | EGFR kinase | 1.2 | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.